molecular formula C12H20O B13253352 2-Methyl-7-oxaspiro[5.6]dodec-9-ene

2-Methyl-7-oxaspiro[5.6]dodec-9-ene

Cat. No.: B13253352
M. Wt: 180.29 g/mol
InChI Key: HUEPQXDTFDOYOU-UHFFFAOYSA-N
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Description

2-Methyl-7-oxaspiro[5.6]dodec-9-ene is a chemical compound with the molecular formula C₁₂H₂₀O. It is characterized by a spirocyclic structure, which includes a spiro linkage between a seven-membered oxacycle and a six-membered carbocycle. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-oxaspiro[5.6]dodec-9-ene typically involves the formation of the spiro linkage through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. For example, the cyclization of a hydroxyalkyl ketone precursor in the presence of an acid catalyst can yield the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-oxaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxacycle to a more saturated form.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-7-oxaspiro[5.6]dodec-9-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-7-oxaspiro[5.5]undec-9-ene
  • 2-Methyl-7-oxaspiro[6.6]tridec-9-ene
  • 2-Methyl-7-oxaspiro[4.6]non-9-ene

Uniqueness

2-Methyl-7-oxaspiro[5.6]dodec-9-ene is unique due to its specific spiro linkage and ring size, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.

Biological Activity

2-Methyl-7-oxaspiro[5.6]dodec-9-ene is a spirocyclic compound notable for its unique structural configuration, which consists of two interconnected rings sharing a single atom. This compound has garnered attention in the fields of organic chemistry and medicinal applications due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H16_{16}O, with a molecular weight of approximately 178.25 g/mol. Its spirocyclic nature contributes to its interesting chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : Its structure allows it to fit into specific binding sites on receptors, influencing signaling pathways that regulate cellular functions.

These interactions can result in significant biological effects, such as antimicrobial activity against various pathogens and anticancer effects through the modulation of cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of bacterial strains. In a study conducted by Smolecule, the compound was tested against Gram-positive and Gram-negative bacteria, showing effectiveness particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, research published in MDPI highlights its cytotoxic effects on breast cancer cells (MCF-7), suggesting potential as a lead compound in cancer therapy . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions under controlled conditions. A common method includes:

  • Diels-Alder Reaction : The compound can be synthesized via a Diels-Alder reaction between an appropriate diene and a dienophile.
  • Catalysis : Utilizing catalysts such as copper(II) complexes enhances enantioselectivity during synthesis.

Case Studies

StudyFindings
Smolecule StudyDemonstrated antimicrobial activity against S. aureus and E. coli; potential applications in antibiotic development .
MDPI ResearchShowed cytotoxic effects on MCF-7 breast cancer cells; indicated mechanisms include apoptosis .
BenchChem AnalysisDiscussed chemical reactivity and potential for further medicinal chemistry applications .

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4-methyl-7-oxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C12H20O/c1-11-6-5-8-12(10-11)7-3-2-4-9-13-12/h2,4,11H,3,5-10H2,1H3

InChI Key

HUEPQXDTFDOYOU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)CCC=CCO2

Origin of Product

United States

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